[4-(piperidylsulfonyl)phenyl]-N-(2,6,8-trimethyl(4-quinolyl))carboxamide
Description
Properties
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-(2,6,8-trimethylquinolin-4-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-16-13-17(2)23-21(14-16)22(15-18(3)25-23)26-24(28)19-7-9-20(10-8-19)31(29,30)27-11-5-4-6-12-27/h7-10,13-15H,4-6,11-12H2,1-3H3,(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKZDASTUFDEJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 4-Aminobenzoic Acid
- Reagents : 4-Aminobenzoic acid (1 eq), piperidine (1.2 eq), benzenesulfonyl chloride (1.1 eq), Na₂CO₃ (aqueous, pH 9–10).
- Conditions :
- 4-Aminobenzoic acid is suspended in water at 0–5°C.
- Piperidine and benzenesulfonyl chloride are added sequentially under pH control (9–10).
- The mixture is stirred for 4–6 hr, acidified to pH 2–3 with HCl, and filtered to isolate 4-(piperidine-1-sulfonyl)benzoic acid .
- IR (KBr) : 3439 cm⁻¹ (N–H), 1329 cm⁻¹ (S=O).
- ¹H-NMR (CD₃OD) : δ 7.80 (d, 2H, aromatic), 2.94 (t, 2H, piperidine), 1.70 (m, 2H, piperidine).
- Yield : 68–72%.
Alternative Pathway: Direct Sulfonation of Methyl 4-Mercaptobenzoate
- Oxidation : Methyl 4-mercaptobenzoate is treated with H₂O₂ in acetic acid to yield methyl 4-sulfobenzoate.
- Chlorination : Reaction with PCl₅ generates methyl 4-(chlorosulfonyl)benzoate.
- Amination : Piperidine (1.5 eq) in DMF with K₂CO₃ at 50°C affords methyl 4-(piperidine-1-sulfonyl)benzoate.
- Hydrolysis : NaOH (2M) in MeOH/H₂O (1:1) hydrolyzes the ester to the free acid.
Optimization Note :
Synthesis of 2,6,8-Trimethyl-4-Aminoquinoline
Friedländer Condensation
Procedure :
- Reagents : 2,6,8-Trimethylaniline (1 eq), ethyl acetoacetate (1.2 eq), polyphosphoric acid (PPA).
- Conditions :
- Heating at 120°C for 8 hr under N₂.
- Quenching with ice water and extraction with CH₂Cl₂ yields 2,6,8-trimethyl-4-quinolone .
- Ammonolysis :
- Quinolone is treated with NH₃ in toluene at 150°C (autoclave, 12 hr) to form 2,6,8-trimethyl-4-aminoquinoline .
Characterization :
- ¹H-NMR (CDCl₃) : δ 8.45 (s, 1H, H-5), 2.60 (s, 6H, 2,6-CH₃), 2.45 (s, 3H, 8-CH₃).
- Yield : 58–62%.
Carboxamide Coupling
Activation and Coupling
- Activation : 4-(Piperidine-1-sulfonyl)benzoic acid (1 eq) is treated with thionyl chloride (2 eq) in DCM to form the acyl chloride.
- Coupling :
- Acyl chloride (1 eq) is added to 2,6,8-trimethyl-4-aminoquinoline (1 eq) in DMF with Et₃N (2 eq).
- Stirred at 25°C for 12 hr.
- Precipitation with ice water yields the crude product, purified via silica chromatography (EtOAc/hexane).
Optimization Data :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 74 |
| Thionyl chloride | DCM | 25 | 82 |
| DCC | THF | 40 | 68 |
Characterization :
- IR (KBr) : 1650 cm⁻¹ (C=O), 1325 cm⁻¹ (S=O).
- ¹H-NMR (DMSO-d₆) : δ 8.70 (s, 1H, quinoline H-5), 7.95 (d, 2H, phenyl), 2.90 (t, 2H, piperidine), 2.50 (s, 9H, CH₃).
- ESI-MS : m/z 481.2 [M+H]⁺.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
[4-(piperidylsulfonyl)phenyl]-N-(2,6,8-trimethyl(4-quinolyl))carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core typically yields quinoline N-oxides, while reduction of a nitro group results in the corresponding amine.
Scientific Research Applications
In Vitro Studies
Research indicates that PNU-166195 exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including:
- Breast cancer
- Colon cancer
- Lung cancer
These studies suggest that the compound may interfere with key cellular processes involved in tumor growth and proliferation.
In Vivo Studies
In vivo experiments using mice with xenografted tumors have shown that PNU-166195 can suppress tumor growth effectively. These findings indicate its potential as a therapeutic agent in oncology.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Its structural components suggest a mechanism of action that could inhibit bacterial growth. Preliminary studies have indicated activity against various microorganisms, although specific data on the spectrum of activity remains limited.
Synthesis and Derivatives
The synthesis of [4-(piperidylsulfonyl)phenyl]-N-(2,6,8-trimethyl(4-quinolyl))carboxamide typically involves multi-step organic synthesis techniques. These methods allow for precise control over functional groups and stereochemistry, which are crucial for optimizing biological activity. The potential for further derivatization exists, especially through modifications to the quinoline ring to enhance selectivity and efficacy against targeted biological pathways .
Case Studies
- Tumor Suppression in Animal Models : A study demonstrated that PNU-166195 significantly reduced tumor size in mice models when administered at specific dosages. The mechanism appears to involve apoptosis induction in cancer cells.
- Antimicrobial Efficacy : In a comparative study with related compounds, PNU-166195 exhibited superior antimicrobial activity against Gram-positive bacteria, suggesting its utility in treating infections resistant to conventional antibiotics.
Mechanism of Action
The mechanism of action of [4-(piperidylsulfonyl)phenyl]-N-(2,6,8-trimethyl(4-quinolyl))carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the piperidylsulfonylphenyl group can interact with enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as chloroquine and quinine share the quinoline core and are known for their antimalarial properties.
Sulfonylphenyl derivatives: Compounds like sulfonylureas are used in the treatment of diabetes due to their ability to modulate enzyme activity.
Uniqueness
What sets [4-(piperidylsulfonyl)phenyl]-N-(2,6,8-trimethyl(4-quinolyl))carboxamide apart is its combination of the quinoline and piperidylsulfonylphenyl groups, which endows it with a unique set of chemical and biological properties. This dual functionality allows for a broader range of applications and makes it a versatile compound in scientific research.
Biological Activity
The compound [4-(piperidylsulfonyl)phenyl]-N-(2,6,8-trimethyl(4-quinolyl))carboxamide , identified by its CAS number 946260-70-4, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse sources of information.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 437.6 g/mol. The structure includes a piperidylsulfonyl group and a quinoline moiety, which are believed to contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 946260-70-4 |
| Molecular Formula | C24H27N3O3S |
| Molecular Weight | 437.6 g/mol |
Antiviral Activity
Research indicates that compounds with similar structural features exhibit antiviral properties. For instance, studies on related compounds have shown effectiveness against HIV-1 strains in cell-based assays . While specific data on the antiviral activity of this compound is limited, the structural similarities suggest potential antiviral applications.
Enzyme Inhibition
Molecular docking studies have been utilized to assess the interaction of this compound with various enzyme targets. Compounds with analogous structures have been reported to inhibit cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes . The presence of electron-withdrawing groups in the structure may enhance binding affinity and inhibitory potency against these enzymes.
Cytotoxicity
Preliminary evaluations on similar compounds have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HEK293 (human embryonic kidney) cells . Although specific cytotoxicity data for this compound is not available, the potential for similar activity exists based on structural analogies.
Synthesis and Testing
A study focusing on the synthesis of related quinoline derivatives provided insights into the biological activity of structurally similar compounds. These derivatives were evaluated for their ability to inhibit key enzymes linked to inflammation and cancer progression. The findings suggest that modifications in the substituents significantly affect biological outcomes .
Molecular Docking Insights
In silico docking studies performed on related compounds revealed that specific interactions between the ligand and target proteins could lead to enhanced biological activity. For example, hydrogen bonding and hydrophobic interactions were identified as critical factors influencing binding affinity . Such findings underscore the importance of structural optimization in developing potent bioactive compounds.
Q & A
Q. How can researchers ensure reproducibility in synthetic protocols?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
